(5E)-3-(2-fluorobenzyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(2-fluorobenzyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a fluorobenzyl group, a phenylpyrrole moiety, and an imidazolidine-2,4-dione core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(2-fluorobenzyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione typically involves a multi-step process:
Formation of the Imidazolidine-2,4-dione Core: This step often starts with the reaction of urea or thiourea with a suitable diketone under acidic or basic conditions to form the imidazolidine-2,4-dione ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the imidazolidine-2,4-dione intermediate.
Formation of the Pyrrole Moiety: The pyrrole ring is typically synthesized through a Paal-Knorr synthesis, involving the cyclization of a 1,4-dicarbonyl compound with an amine.
Final Coupling Reaction: The final step involves the coupling of the phenylpyrrole moiety with the fluorobenzyl-imidazolidine-2,4-dione intermediate under appropriate conditions, often using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to a more reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups onto the fluorobenzyl moiety.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-(2-fluorobenzyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential interactions with various biomolecules. Its structural features suggest it could interact with proteins, nucleic acids, and other biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5E)-3-(2-fluorobenzyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-(2-chlorobenzyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione
- (5E)-3-(2-bromobenzyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione
- (5E)-3-(2-methylbenzyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione
Uniqueness
The uniqueness of (5E)-3-(2-fluorobenzyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione lies in the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, distinguishing it from its analogs with different substituents.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
Molecular Formula |
C21H16FN3O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
(5E)-3-[(2-fluorophenyl)methyl]-5-[(1-phenylpyrrol-2-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H16FN3O2/c22-18-11-5-4-7-15(18)14-25-20(26)19(23-21(25)27)13-17-10-6-12-24(17)16-8-2-1-3-9-16/h1-13H,14H2,(H,23,27)/b19-13+ |
InChI Key |
ZGYPDFLGNWNNMS-CPNJWEJPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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